Amino trifluoromethanesulfonate
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Overview
Description
Amino trifluoromethanesulfonate is an organosulfur compound characterized by the presence of an amino group and a trifluoromethanesulfonate group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Amino trifluoromethanesulfonate can be synthesized through the reaction of trifluoromethanesulfonic acid with an appropriate amine under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process may include steps such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Amino trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of simpler amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted amines and sulfonates.
Oxidation Reactions: Products can range from nitro compounds to sulfonic acids.
Reduction Reactions: Products are generally simpler amines.
Scientific Research Applications
Amino trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein modifications.
Industry: this compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which amino trifluoromethanesulfonate exerts its effects involves the interaction of its amino group with various molecular targets. The trifluoromethanesulfonate group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The molecular pathways involved often include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Trifluoromethanesulfonamide: Similar in structure but lacks the amino group.
Trifluoromethanesulfonic Acid: Contains the trifluoromethanesulfonate group but lacks the amino group.
Trifluoromethanesulfonyl Chloride: Used in similar reactions but has different reactivity due to the presence of a chloride group.
Uniqueness: Amino trifluoromethanesulfonate is unique due to the presence of both an amino group and a trifluoromethanesulfonate group, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in various chemical transformations.
Properties
IUPAC Name |
amino trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2F3NO3S/c2-1(3,4)9(6,7)8-5/h5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALBOCCRYSQGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)ON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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